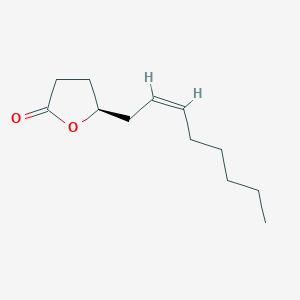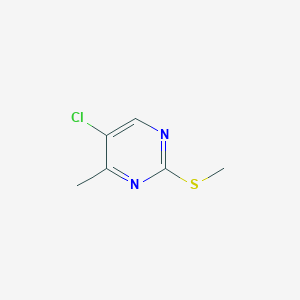
5-Chloro-4-methyl-2-(methylthio)pyrimidine
Übersicht
Beschreibung
5-Chloro-4-methyl-2-(methylthio)pyrimidine is a chemical compound with the molecular formula C6H7ClN2S . It is used in organic synthesis, as a catalytic agent, petrochemical additive, and synthetic chemistry . It is also used as an intermediate for pharmaceuticals .
Synthesis Analysis
This compound has been used in the synthesis of various other compounds. For instance, it was used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It was also used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors . Furthermore, it was used as a building block in medicinal chemistry synthesis .Molecular Structure Analysis
The molecular weight of 5-Chloro-4-methyl-2-(methylthio)pyrimidine is 174.65 . The InChI code for this compound is 1S/C6H7ClN2S/c1-4-3-8-6(10-2)9-5(4)7/h3H,1-2H3 .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, 4-Chloro-2-methylthiopyrimidine was used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It was also used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.6 (lit.) . It has a boiling point of 139-140 °C/36 mmHg (lit.) and a melting point of -2 °C (lit.) . The density of the compound is 1.381 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
DNA Methylation and Antitumor Properties
One significant application of derivatives of 5-Chloro-4-methyl-2-(methylthio)pyrimidine is in the field of DNA methylation and antitumor research. Studies have demonstrated that certain compounds derived from this chemical can influence DNA methylation, which is a crucial process in gene expression regulation and cancer development. Notably, some of these derivatives have exhibited antitumor properties in vitro, indicating potential therapeutic applications in cancer treatment (Grigoryan et al., 2012).
Antiviral Activity
Another application lies in antiviral research. Derivatives of 5-Chloro-4-methyl-2-(methylthio)pyrimidine have been synthesized and tested for their antiviral properties. For instance, studies have explored the synthesis of various compounds and evaluated their effectiveness against viruses like the human cytomegalovirus (HCMV). Although the effectiveness of these compounds was somewhat limited and accompanied by cytotoxicity, they present a basis for further exploration in antiviral therapy (Saxena et al., 1988).
Chemical Synthesis and Transformations
The compound also finds application in chemical synthesis, specifically in the synthesis of various pyrimidine derivatives. Research has focused on the synthesis and chlorination of pyrimidin-4-ols with 5-nitrogen functionality, which are important for developing new pharmaceuticals and research tools. These studies provide insights into the chemical behavior of these compounds and their potential uses in synthesizing new molecules (Harnden & Hurst, 1990).
Synthesis of Novel Pyrimidines for Anticancer Research
Further research includes the synthesis of new pyrimidines and related condensed ring systems, aiming to discover potential anticancer agents. Some derivatives, including those related to 5-Chloro-4-methyl-2-(methylthio)pyrimidine, have shown weak antitumor activity in vitro, suggesting the possibility of developing new cancer treatments (Badawey, 1996).
Ring Transformations in Heterocyclic Compounds
The compound also plays a role in studies involving ring transformations in reactions with heterocyclic compounds. These transformations are important in medicinal chemistry and drug design, providing insights into how molecular structures can be manipulated to achieve desired properties (Meeteren & Plas, 2010).
Wirkmechanismus
Safety and Hazards
The compound is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-4-methyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQHFAHZZQURKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione](/img/structure/B3329704.png)
![1-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B3329710.png)

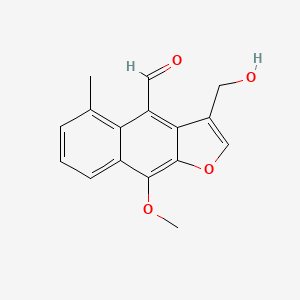

![3-(m-tolyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3329743.png)
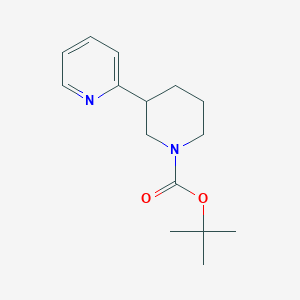
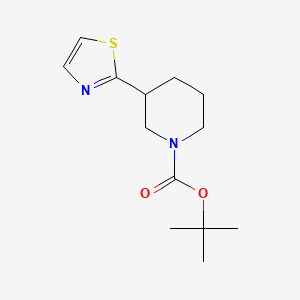
![3,7-Diazabicyclo[4.2.0]octane](/img/structure/B3329754.png)

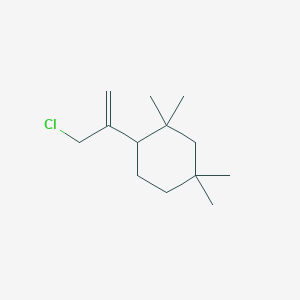
![(3R,5S,8R,9S,10S,13S,14S,16R,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B3329770.png)
